
4-(3-Methyl-butyl)-benzenethiol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3-Methyl-butyl)-benzenethiol is an organic compound that belongs to the class of aromatic thiols. It is characterized by a benzene ring substituted with a thiol group (-SH) and a 3-methyl-butyl group. This compound is known for its distinct odor and is often used in the synthesis of various chemical products.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Methyl-butyl)-benzenethiol typically involves the alkylation of thiophenol with 3-methyl-1-butyl bromide. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction conditions usually include refluxing the reactants in an appropriate solvent like ethanol or acetone.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. The final product is typically purified through distillation or recrystallization.
化学反应分析
Types of Reactions
4-(3-Methyl-butyl)-benzenethiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding hydrocarbon.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like nitric acid, sulfuric acid, and halogens are employed under controlled conditions.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Corresponding hydrocarbons.
Substitution: Nitro, sulfonyl, and halogenated derivatives.
科学研究应用
4-(3-Methyl-butyl)-benzenethiol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
作用机制
The mechanism of action of 4-(3-Methyl-butyl)-benzenethiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with electrophilic centers in proteins and enzymes, potentially altering their function. The aromatic ring allows for π-π interactions with other aromatic systems, influencing the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
Thiophenol: Lacks the 3-methyl-butyl group, making it less hydrophobic.
4-Methyl-benzenethiol: Contains a methyl group instead of the 3-methyl-butyl group.
4-(2-Methyl-butyl)-benzenethiol: Similar structure but with a different alkyl chain.
Uniqueness
4-(3-Methyl-butyl)-benzenethiol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the 3-methyl-butyl group enhances its hydrophobicity and influences its reactivity compared to other aromatic thiols.
属性
分子式 |
C11H16S |
|---|---|
分子量 |
180.31 g/mol |
IUPAC 名称 |
4-(3-methylbutyl)benzenethiol |
InChI |
InChI=1S/C11H16S/c1-9(2)3-4-10-5-7-11(12)8-6-10/h5-9,12H,3-4H2,1-2H3 |
InChI 键 |
YZSLRTFZEUDLDQ-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CCC1=CC=C(C=C1)S |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


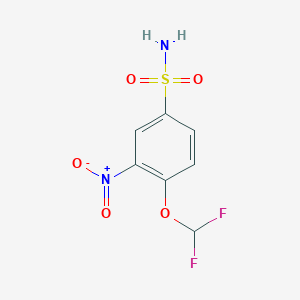

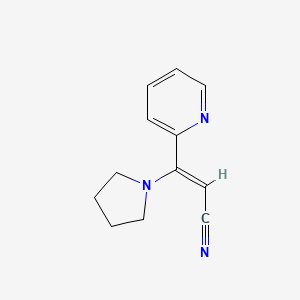
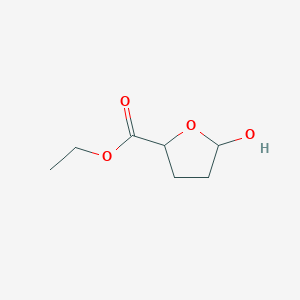
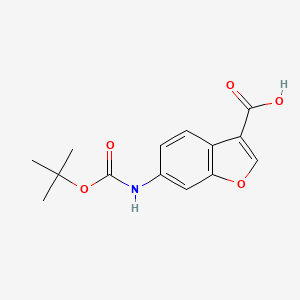
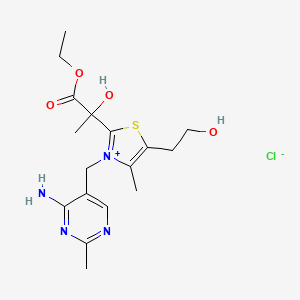
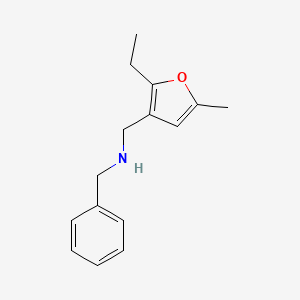
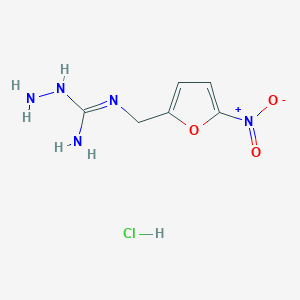
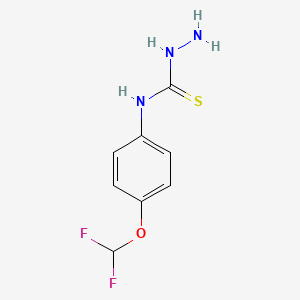

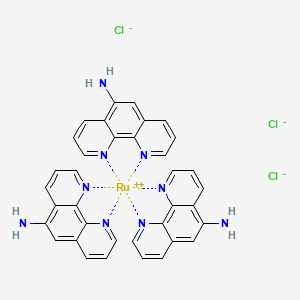

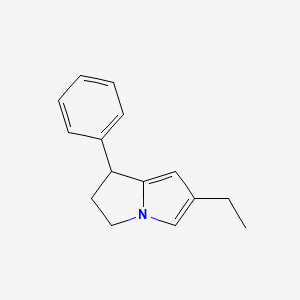
![1-[4'-(Methylsulfanyl)[1,1'-biphenyl]-3-yl] ethanone](/img/structure/B12862775.png)
